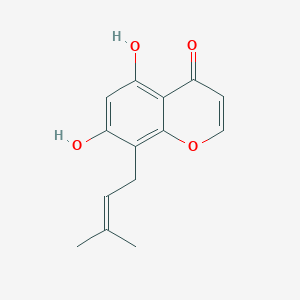

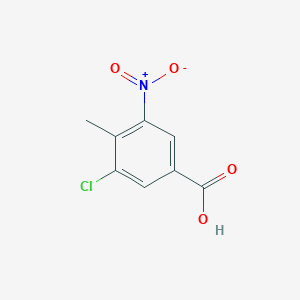

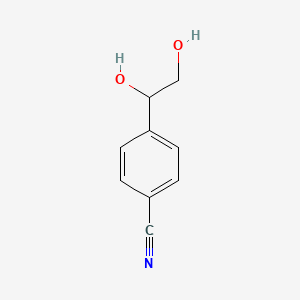

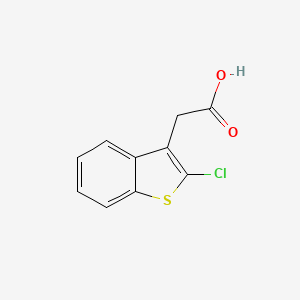

3-氯-4-甲基-5-硝基苯甲酸

描述

3-Chloro-4-methyl-5-nitrobenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar structures and functional groups are mentioned, such as 4-chloro-2-fluoro-5-nitrobenzoic acid , 2-chloro-4-nitrobenzoic acid , and 3-chloro-2-nitrobenzoic acid . These compounds are often used in the synthesis of various heterocyclic compounds and have applications in drug discovery due to their reactivity and ability to form stable crystal structures.

Synthesis Analysis

The synthesis of related compounds involves the use of multireactive building blocks that can lead to various condensed nitrogenous cycles . For example, 4-chloro-2-fluoro-5-nitrobenzoic acid can be immobilized on a polymer support and undergo chlorine substitution and nitro group reduction to afford a range of heterocycles . Similarly, molecular salts of 2-chloro-4-nitrobenzoic acid have been synthesized using a crystal engineering approach .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by X-ray diffraction techniques . For instance, the crystal structures of molecular salts of 2-chloro-4-nitrobenzoic acid demonstrate the importance of halogen bonds in addition to hydrogen bonds . These interactions play a vital role in the stabilization of the crystal structures.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of hydrogen-bonded co-crystals with various quinoline derivatives . These co-crystals are formed through short O—H⋯N hydrogen bonds, which are a common feature in the crystal packing of these compounds. Additionally, the chlorination of 3-methyl-4-nitrophenol, a hydrolysate of fenitrothion, can lead to the production of chloro-5-hydroxy-2-nitrobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the presence of halogen bonds can affect the conformational changes in the molecular salts of 2-chloro-4-nitrobenzoic acid . The hydrogen bonding and halogen bonding interactions are crucial for the formation of stable crystal structures and can influence the melting points, solubility, and other physical properties of these compounds.

科学研究应用

氯虫苯甲酰胺的合成

3-氯-4-甲基-5-硝基苯甲酸用于合成重要的农业化学品氯虫苯甲酰胺。该过程涉及一系列反应,包括酯化、还原、氯化和氨解。该合成突出了该化合物在生产农业相关化学品中的作用 (陈怡芬、李爱霞、解亚飞,2010 年)。

晶体结构和细胞毒性研究

已经对涉及 3-氯-4-甲基-5-硝基苯甲酸的化合物的晶体结构进行了研究。例如,一项涉及 5-氯-2-硝基苯甲酸与氧化银和 3-甲基-2-氨基吡啶反应的研究产生了一个单核银 (I) 配合物。对该配合物进行了结构特性和对细胞的细胞毒性影响分析 (王农、施齐,2011 年)。

作为杂环合成中的构建模块

该化合物已被确定为杂环定向合成 (HOS) 中的多反应构建模块,可生成各种缩合的含氮环。它对于制备取代的含氮杂环特别有用,这在当前的药物发现中很重要 (Soňa Křupková 等,2013 年)。

农药残留分析

3-氯-4-甲基-5-硝基苯甲酸在分析化学领域发挥着作用,特别是在农药残留的测定中。一种涉及将残留物转化为特定衍生物以通过电子捕获气液色谱法进行测量的分析方法展示了其分析应用 (I. L. Alder、L. L. Augenstein 和 T. Rogerson,1978 年)。

有机溶剂分析

已经研究了该化合物在有机溶剂中的溶解度,有助于我们了解溶质-溶剂相互作用。对其溶解度和派生的 Abraham 模型相关性的研究提供了对其在各种溶剂中的化学行为的见解,这对于工业和制药应用非常重要 (Dawn M. Stovall 等,2005 年)。

温度相关研究

已经研究了 2-氯 5-硝基苯甲酸和 4-氯 3-硝基苯甲酸中氯核四极共振的温度依赖性。这项研究对于了解化合物在不同温度条件下的物理特性非常重要 (V. Sastry 和 J. Ramakrishna,1976 年)。

药物杂质分析

该化合物还用于药物杂质的分析,如来那度胺的研究所示。这展示了其在确保药品纯度和安全方面的作用 (Kishore Gaddam 等,2020 年)。

有机化学教学

最后,3-氯-4-甲基-5-硝基苯甲酸用于教育环境中,例如合成 4-氨基-3-硝基苯甲酸甲酯以教授有机化学。它在实验室实验中的使用证明了其在化学教育中的相关性 (Caleb M Kam、Stephan M Levonis 和 Stephanie S. Schweiker,2020 年)。

安全和危害

This compound may be harmful if swallowed, inhaled, or in contact with skin. It may also cause an allergic skin reaction . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

属性

IUPAC Name |

3-chloro-4-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKVPMWGJYNHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bicyclo[2.2.1]hept-5-en-2-ylbut-3-yn-2-ol](/img/structure/B3034427.png)

![(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034435.png)

![5-(2,5-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3034437.png)